molecular formula C17H15N5O2S2 B2377041 N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886942-32-1

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2377041
CAS RN: 886942-32-1
M. Wt: 385.46
InChI Key: PREPOIQVMMWSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as PTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTAA is a thiadiazole derivative that has been synthesized and studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Glutaminase Inhibitors

  • Study 1: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a close analog of the compound , has been identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This compound and its analogs have been explored for their therapeutic potential in inhibiting GLS, with implications for treating cancer. Some analogs showed similar potency and better solubility compared to BPTES and were effective against human lymphoma cells both in vitro and in a mouse model (Shukla et al., 2012).

Anticancer Screening

  • Study 2: Compounds structurally similar to the compound in focus have been synthesized and screened for their anticancer activity. Notably, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds exhibited significant cytotoxic effects against breast cancer cell lines, highlighting their potential as cancer therapeutics (Sraa Abu-Melha, 2021).

Synthesis and Evaluation of Anticancer Agents

  • Study 3: Another research focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar to the compound . These compounds were evaluated for their anticancer activity against human lung adenocarcinoma cells. One of the synthesized compounds showed high selectivity and potential as an anticancer agent (Evren et al., 2019).

Antitumor Activity

  • Study 4: Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related to the compound in focus, revealed significant anticancer activity against various cancer cell lines. This study underscores the therapeutic potential of such compounds in oncology (Yurttaş et al., 2015).

Hypervalent Iodine(III) Mediated Synthesis

  • Study 5: Research on the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles, which are related to the compound of interest, highlights a metal-free approach to creating such compounds. These have broad substrate scope and potential applications in pharmaceutical research (Mariappan et al., 2016).

properties

IUPAC Name

N-phenyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREPOIQVMMWSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.